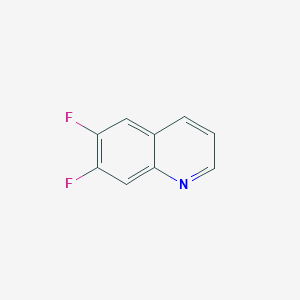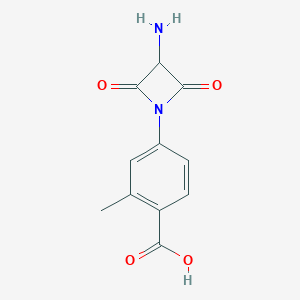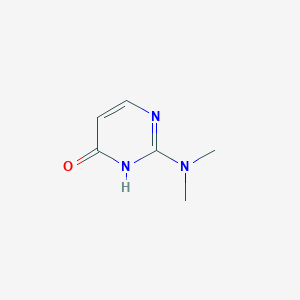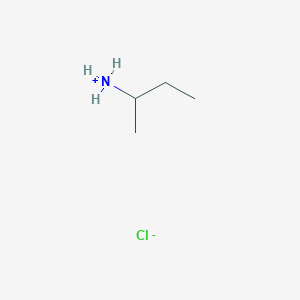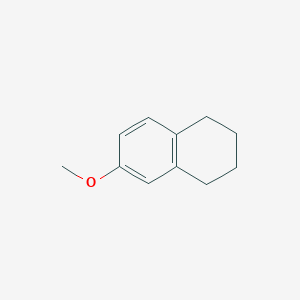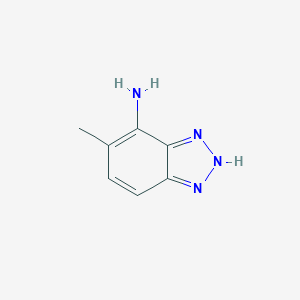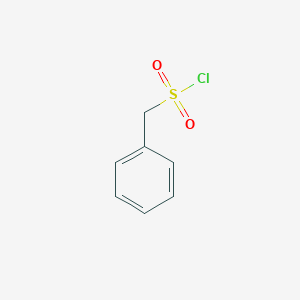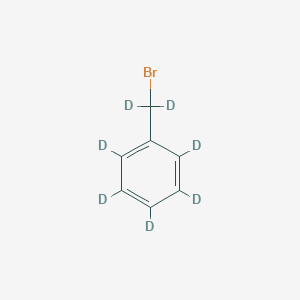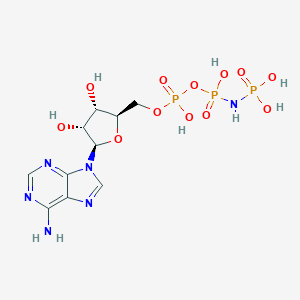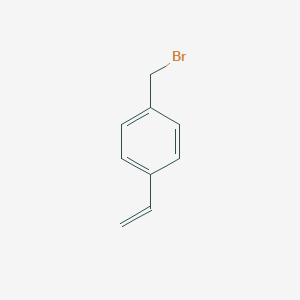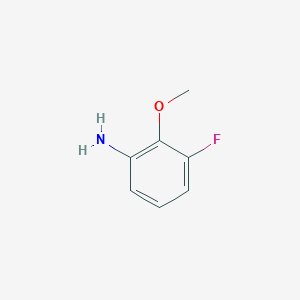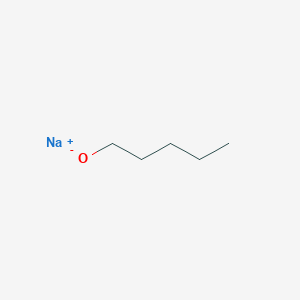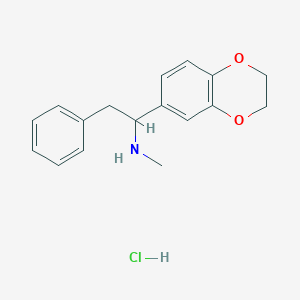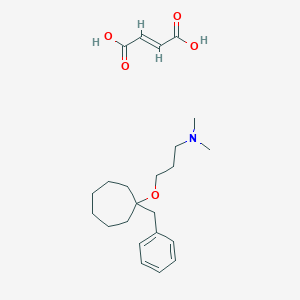
Bencyclane fumarate
准备方法
合成路线及反应条件
苯环烷的合成涉及两个步骤。 第一步是苄基溴化镁对七元环酮的格氏反应,生成1-苄基环庚醇 . 第二步是与3-二甲氨基丙基氯进行威廉姆森醚合成,完成苯环烷的合成 .
工业生产方法
富马酸苯环烷的工业生产方法通常采用相同的合成路线,但在更大规模上进行。 该工艺包括制备中间体,然后在受控条件下将其转化为最终产物,以确保高收率和纯度 .
化学反应分析
反应类型
富马酸苯环烷会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成各种氧化产物。
还原: 可以进行还原反应来修饰化合物的结构。
常用的试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾用于氧化)、还原剂(如氢化铝锂用于还原)以及各种亲核试剂用于取代反应 .
形成的主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生不同的羟基化衍生物,而取代反应可能会产生各种取代的类似物 .
科学研究应用
富马酸苯环烷具有广泛的科学研究应用:
相似化合物的比较
属性
IUPAC Name |
3-(1-benzylcycloheptyl)oxy-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.C4H4O4/c1-20(2)15-10-16-21-19(13-8-3-4-9-14-19)17-18-11-6-5-7-12-18;5-3(6)1-2-4(7)8/h5-7,11-12H,3-4,8-10,13-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTKNZAMFRGXCG-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14286-84-1 | |
| Record name | 1-Propanamine, N,N-dimethyl-3-[[1-(phenylmethyl)cycloheptyl]oxy]-, (2E)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14286-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bencyclane fumarate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014286841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [3-[(1-benzylcycloheptyl)oxy]propyl]dimethylammonium hydrogen fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENCYCLANE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZN2MG334O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bencyclane Fumarate impact patients with claudication?
A1: Research indicates that this compound, when combined with treadmill exercise, effectively elongated the claudication distance in patients with peripheral occlusive arterial disease []. The study observed an 88% improvement in claudication distance after 12 weeks of treatment with this compound and treadmill exercise compared to other groups. This suggests a potential synergistic effect of the drug and exercise in improving peripheral circulation.
Q2: What are the metabolic pathways of this compound in humans and rats?
A2: Studies show that this compound is metabolized into two primary metabolites in both rats and humans: cis-1-benzyl-1-(3-N,N-dimethylaminopropoxy)-4-hydroxycycloheptane (Metabolite I) and 1-benzyl-1-(3-N,N-dimethylaminopropoxy)-4-oxocycloheptane (Metabolite II) [, ]. Notably, Metabolite I was found to be a major metabolite in humans, constituting 23.5% of the administered dose excreted in urine within 24 hours [, ].
Q3: How stable is this compound under different conditions?
A3: this compound exhibits pH-dependent hydrolysis. Research demonstrates that its degradation follows pseudo-first-order kinetics, with faster hydrolysis observed in acidic conditions []. Inclusion complexes with cyclodextrins, specifically β-CD and γ-CD, significantly improved the stability of this compound in acidic media (pH 1.2) [].
Q4: Are there analytical methods to quantify this compound in biological samples?
A4: Yes, a radioimmunoassay (RIA) has been developed to measure this compound concentrations in human serum []. This method demonstrated high sensitivity, detecting concentrations as low as 1.0 ng/ml. Importantly, the RIA exhibited minimal cross-reactivity with this compound metabolites, ensuring accurate drug quantification []. Additionally, gas chromatography-mass spectrometry (GC-MS) has been used to analyze serum samples from individuals administered this compound, showing a strong correlation with RIA results [].
Q5: What is the impact of this compound on liver function after hypothermic storage?
A5: Research suggests that this compound may offer protective effects against damage caused by hypothermic storage in rat livers []. The study observed that this compound partially prevented the increase in TBARS (a marker of lipid peroxidation) and the decrease in antioxidant enzyme activity in livers subjected to cold storage, indicating a reduction in oxidative stress.
Q6: Can this compound protect against intestinal ischemia-reperfusion injury?
A6: While the research on this topic is ongoing, preliminary findings suggest a potential protective role for this compound against intestinal ischemia-reperfusion injury in rats []. This protective effect is attributed to the drug's ability to modulate oxygen radical formation and subsequent inflammatory responses, key contributors to tissue damage in such conditions [].
Q7: What are the advantages of using cyclodextrin complexes of this compound?
A7: Formulating this compound with cyclodextrins presents several pharmaceutical advantages. These complexes enhance the drug's water solubility, significantly improving its dissolution rate []. Moreover, cyclodextrin complexation effectively masks the bitter taste inherent to this compound, increasing patient acceptability []. This approach highlights the potential of cyclodextrins in optimizing drug formulations for improved therapeutic outcomes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


